molecular formula C19H20ClN2O4P B11407252 Dimethyl [5-(benzylamino)-2-(4-chlorobenzyl)-1,3-oxazol-4-yl]phosphonate

Dimethyl [5-(benzylamino)-2-(4-chlorobenzyl)-1,3-oxazol-4-yl]phosphonate

Cat. No.: B11407252
M. Wt: 406.8 g/mol
InChI Key: CIYQAZVKIMGKFX-UHFFFAOYSA-N
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Description

Dimethyl [5-(benzylamino)-2-(4-chlorobenzyl)-1,3-oxazol-4-yl]phosphonate is a complex organic compound with a unique structure that includes a benzylamino group, a chlorobenzyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [5-(benzylamino)-2-(4-chlorobenzyl)-1,3-oxazol-4-yl]phosphonate typically involves multiple steps, including the formation of the oxazole ring and the introduction of the benzylamino and chlorobenzyl groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [5-(benzylamino)-2-(4-chlorobenzyl)-1,3-oxazol-4-yl]phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The benzylamino and chlorobenzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Dimethyl [5-(benzylamino)-2-(4-chlorobenzyl)-1,3-oxazol-4-yl]phosphonate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl [5-(benzylamino)-2-(4-chlorobenzyl)-1,3-oxazol-4-yl]phosphonate involves its interaction with specific molecular targets and pathways. The benzylamino and chlorobenzyl groups may play a role in binding to target proteins or enzymes, while the oxazole ring can influence the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl [5-(benzylamino)-2-methyl-1,3-oxazol-4-yl]phosphonate
  • Diethyl [5-(benzylamino)-2-(1-naphthyl)-1,3-oxazol-4-yl]phosphonate

Uniqueness

This detailed article provides a comprehensive overview of Dimethyl [5-(benzylamino)-2-(4-chlorobenzyl)-1,3-oxazol-4-yl]phosphonate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H20ClN2O4P

Molecular Weight

406.8 g/mol

IUPAC Name

N-benzyl-2-[(4-chlorophenyl)methyl]-4-dimethoxyphosphoryl-1,3-oxazol-5-amine

InChI

InChI=1S/C19H20ClN2O4P/c1-24-27(23,25-2)19-18(21-13-15-6-4-3-5-7-15)26-17(22-19)12-14-8-10-16(20)11-9-14/h3-11,21H,12-13H2,1-2H3

InChI Key

CIYQAZVKIMGKFX-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=C(OC(=N1)CC2=CC=C(C=C2)Cl)NCC3=CC=CC=C3)OC

Origin of Product

United States

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